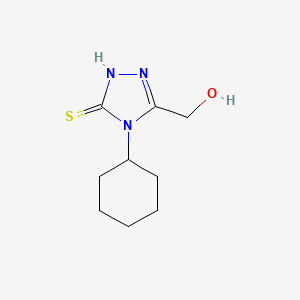

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

Descripción

Propiedades

IUPAC Name |

4-cyclohexyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h7,13H,1-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYBVRGNLVCCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate to form the intermediate 4-cyclohexyl-3-thiosemicarbazide. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound. The final step involves the reduction of the triazole compound with sodium borohydride to introduce the methanol group.

Industrial Production Methods

Industrial production of (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies on related triazole compounds have demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. The compound (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol has shown promise in this regard:

- In Vitro Studies: Various derivatives have been tested for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. For example, compounds similar to (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol have shown MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives are noteworthy. A comparative study revealed that certain triazoles exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid. The compound's mercapto group may contribute to its ability to scavenge free radicals .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Research suggests that (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol may inhibit tumor growth through similar pathways .

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are frequently used in agriculture as fungicides. The compound may be effective against various plant pathogens, potentially improving crop yields and reducing losses due to fungal infections.

Plant Growth Regulators

Some studies suggest that certain triazole derivatives can act as plant growth regulators. They may enhance growth rates or stress resistance in plants, making them valuable in agricultural biotechnology .

Materials Science Applications

Corrosion Inhibitors

Triazole compounds are also being investigated for use as corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal ions can provide a protective barrier against corrosion processes .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Study: A study conducted on various 1,2,4-triazole derivatives demonstrated that those with mercapto groups exhibited enhanced antibacterial activity compared to non-thiolated counterparts. This supports the hypothesis that (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol could serve as a lead compound for developing new antibiotics .

- Antioxidant Activity Assessment: In a comparative analysis using DPPH and ABTS assays, several triazole derivatives were tested for their radical-scavenging abilities. The results indicated that compounds structurally similar to (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol exhibited significant antioxidant potential, suggesting its utility in pharmaceutical formulations aimed at oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol involves its interaction with molecular targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The mercapto group can also form covalent bonds with enzyme residues, further enhancing its inhibitory potential.

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Compounds

Substituent Variations at Position 4

a. [4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol ()

- Structure : Ethyl group (position 4) and phenylethyl (position 5).

- Key Differences :

- Smaller ethyl group reduces steric hindrance compared to cyclohexyl.

- Phenylethyl introduces aromaticity, enhancing π-π stacking interactions.

- Implications : Higher solubility in organic solvents but reduced metabolic stability due to phenyl groups .

b. [4-Methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride ()

Substituent Variations at Position 5

a. [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol ()

- Structure : Pyridyl group (position 5).

- Key Differences: Pyridyl’s nitrogen enables coordination with metal ions or hydrogen bonding.

- Implications : Suited for catalytic or sensor applications due to pyridyl’s electronic properties .

b. 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol ()

- Structure : Trimethoxyphenyl (position 5) and phenyl (position 4).

- Key Differences: Methoxy groups donate electrons, altering electronic density and reactivity. Lacks methanol group, reducing hydrophilicity.

- Implications : Higher stability in acidic conditions but lower solubility in polar solvents .

Functional Group Variations at Position 3

a. Schiff Base Derivatives ()

- Structure : Schiff base (imine) linkage at position 3.

- Key Differences: Imine group introduces pH-dependent reactivity (hydrolysis under acidic conditions). Lacks methanol’s hydroxyl group, reducing hydrogen-bonding capacity.

- Implications : Useful in pH-responsive drug delivery systems .

b. Morpholinomethyl Derivatives ()

- Structure : Morpholine ring at position 3.

- Key Differences :

- Morpholine improves pharmacokinetics (e.g., blood-brain barrier penetration).

- Sulfur substitutions enable nucleophilic reactions.

- Implications: Enhanced CNS activity compared to methanol-substituted analogs .

Actividad Biológica

(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol, with the CAS number 98659-84-8, is a compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article explores the biological activity of this specific compound, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The molecular formula of (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is C₉H₁₅N₃OS, and it features a triazole ring which is pivotal in its biological activity. The compound's structure allows for interactions with biological receptors due to its hydrogen bonding capacity and dipole character.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, compounds derived from 1,2,4-triazole have shown significant cytotoxic effects against various cancer cell lines. A study tested several derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, noting enhanced cytotoxicity particularly against melanoma cells .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound 1 | IGR39 | 10.5 |

| Compound 2 | MDA-MB-231 | 12.3 |

| Compound 3 | Panc-1 | 15.0 |

Antimicrobial Activity

Triazole compounds have also been studied for their antimicrobial properties. In particular, derivatives of triazoles have demonstrated broad-spectrum activity against various bacteria and fungi. For example, a series of mercapto-triazole compounds were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria, including Escherichia coli and Candida albicans. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | C. albicans | 8 |

The biological activity of triazole derivatives like (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is often attributed to their ability to interact with specific enzymes and receptors in pathogens or cancer cells. The triazole ring acts as a hydrogen bond donor and acceptor, enhancing the binding affinity to target sites within these cells .

Case Study 1: Anticancer Properties

In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds based on the triazole scaffold. Among these, one compound showed an IC50 value of 10 µM against melanoma cells in vitro. This compound was further evaluated in vivo in mouse models and demonstrated significant tumor reduction compared to controls .

Case Study 2: Antimicrobial Testing

Another research project investigated the antimicrobial effects of various triazole derivatives against clinical isolates of bacteria. The study found that certain mercapto-triazoles exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential use as new therapeutic agents in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methanol?

Methodological Answer: The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with cyclohexyl-substituted precursors. Key steps include:

- Reflux conditions : Use absolute ethanol as solvent with glacial acetic acid (0.2 mL per 25 mL ethanol) as a catalyst, heated under reflux for 4–6 hours .

- Precursor modification : Start with 4-amino-5-mercapto-1,2,4-triazole derivatives, which are reacted with cyclohexyl halides or aldehydes to introduce the cyclohexyl group .

- Purification : Filter the cooled reaction mixture and recrystallize from ethanol or acetonitrile to achieve >90% purity .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy : Analyze and NMR spectra to confirm the mercapto (-SH) group (δ ~13.5 ppm in ) and cyclohexyl protons (δ 1.2–2.1 ppm) .

- IR spectroscopy : Identify the -OH stretch (~3200 cm) and C=S/C-N stretches (1150–1250 cm) .

- Mass spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. How should this compound be stored to ensure stability during experimental workflows?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the mercapto group .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the triazole ring .

- Solubility considerations : Prepare stock solutions in DMSO (10 mM) and use within 48 hours to prevent thiol oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer: Contradictions often arise from tautomerism (e.g., thiol ↔ thione) or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating - couplings (e.g., distinguishing cyclohexyl protons from solvent residues) .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .

- Repetition under anhydrous conditions : Eliminate water-induced side products by using molecular sieves during synthesis .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic or biological systems?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) based on the triazole-thiol moiety’s electronegativity .

- DFT-based reactivity indices : Calculate Fukui indices to identify nucleophilic (mercapto group) and electrophilic (triazole ring) sites .

- MD simulations : Simulate solvation dynamics in water/DMSO mixtures to predict aggregation behavior .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial applications?

Methodological Answer:

- Substituent variation : Synthesize analogs with different substituents (e.g., 4-fluoro vs. 4-methoxy) on the triazole ring and test against Gram-negative/-positive bacteria .

- Thiol vs. thioether derivatives : Compare bioactivity after alkylating the -SH group (e.g., with methyl iodide) to assess redox sensitivity .

- Crystallography : Resolve X-ray structures of the compound bound to target proteins (e.g., dihydrofolate reductase) to guide SAR .

Q. What strategies improve low yields during scale-up synthesis?

Methodological Answer:

- Catalyst screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .

- Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30 minutes at 100°C, improving yield by 15–20% .

- Column chromatography : Use silica gel (hexane/EtOAc 3:1) to separate unreacted precursors in large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.